molecular formula C19H23N5O2 B3796367 (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B3796367
M. Wt: 353.4 g/mol
InChI Key: VWIZKSFJEBZUKQ-LPHOPBHVSA-N
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Description

(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Aminopyrimidine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with an amine group, followed by coupling with the pyrrolo[3,4-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound has potential applications as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of advanced materials with unique properties, such as improved conductivity or enhanced mechanical strength. Its stability and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-phenyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Similar structure with a phenyl group instead of a benzyl group.

    (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Similar structure with a methyl group instead of a benzyl group.

Uniqueness

The uniqueness of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c20-18-21-6-15(7-22-18)9-24-11-16-10-23(8-14-4-2-1-3-5-14)12-19(16,13-24)17(25)26/h1-7,16H,8-13H2,(H,25,26)(H2,20,21,22)/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZKSFJEBZUKQ-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2(CN1CC3=CC=CC=C3)C(=O)O)CC4=CN=C(N=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@]2(CN1CC3=CC=CC=C3)C(=O)O)CC4=CN=C(N=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 2
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 5
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

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